molecular formula C14H9ClS B14687322 Benzo[b]thiophene, 5-chloro-3-phenyl- CAS No. 28540-36-5

Benzo[b]thiophene, 5-chloro-3-phenyl-

Cat. No.: B14687322
CAS No.: 28540-36-5
M. Wt: 244.74 g/mol
InChI Key: AHSTUNKESURKDH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a fused heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The 5-chloro-3-phenyl derivative incorporates chlorine at position 5 and a phenyl group at position 3, which significantly alters its electronic and steric properties. Synthetic routes for this class of compounds often involve directed metalation, iodocyclization, or cross-coupling strategies using palladium catalysts, enabling flexible functionalization .

Properties

CAS No.

28540-36-5

Molecular Formula

C14H9ClS

Molecular Weight

244.74 g/mol

IUPAC Name

5-chloro-3-phenyl-1-benzothiophene

InChI

InChI=1S/C14H9ClS/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H

InChI Key

AHSTUNKESURKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C=C(C=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 5-chloro-3-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 5-chloro-3-phenylbenzo[b]thiophene lies in its substitution pattern. Below is a comparative analysis with similar derivatives:

Compound Substituents Molecular Formula Key Features Reference
5-Chloro-3-phenylbenzo[b]thiophene Cl (C5), Ph (C3) C₁₃H₉ClS Enhanced hydrophobic interactions; potential anticancer/antiviral activity
5-Chloro-3-methylbenzo[b]thiophene Cl (C5), Me (C3) C₉H₇ClS Smaller substituent; reduced steric hindrance; moderate bioactivity
5-Chloro-3-trifluoromethylbenzo[b]thiophene-2-carboxylate Cl (C5), CF₃ (C3), COOMe (C2) C₁₁H₆ClF₃O₂S Electron-withdrawing groups; improved metabolic stability
3-(Bromomethyl)-5-chlorobenzo[b]thiophene Cl (C5), BrCH₂ (C3) C₉H₆BrClS Bromine enhances electrophilicity; potential for further functionalization
5-Methoxybenzo[b]thiophene-3-acetic acid OMe (C5), CH₂COOH (C3) C₁₁H₁₀O₃S Polar substituents; increased solubility; anti-inflammatory applications

Key Observations :

  • Phenyl vs.
  • Electron-Withdrawing Groups : Trifluoromethyl and ester groups (e.g., in ) improve metabolic stability but reduce nucleophilicity at the thiophene ring .
  • Halogen Effects : Bromine in 3-(bromomethyl)-5-chloro derivatives offers reactive sites for further synthesis, while chlorine at C5 is critical for bioactivity .

Pharmacological Activity Comparison

Anticancer and Antiviral Properties
  • 5-Chloro-3-phenylbenzo[b]thiophene: The phenyl group enhances hydrophobic interactions with tubulin's colchicine binding site, as seen in trimethoxybenzoyl derivatives . Chlorine at C5 may stabilize binding via nonpolar interactions with residues like Val181 .
  • 5-Chloro-3-methylbenzo[b]thiophene : Exhibits moderate tubulin polymerization inhibition but lower potency due to reduced steric bulk .
  • 3-Bromomethyl Derivatives : Bromine’s electrophilicity may improve DNA alkylation in anticancer mechanisms .
Analgesic and Anti-inflammatory Activity
  • Bromine at position 3 (e.g., in thiophenes) enhances analgesic effects compared to chlorine, as seen in brominated thiophene derivatives .

Physicochemical Properties

  • Hydrophobicity : The phenyl group increases logP compared to methoxy or acetic acid derivatives, improving membrane permeability but reducing solubility .
  • Molecular Weight : 5-Chloro-3-phenylbenzo[b]thiophene (MW: 232.73 g/mol) is heavier than methyl analogues (MW: 182.67 g/mol), influencing pharmacokinetics .

Q & A

Basic Research: What are the recommended synthetic routes for 5-chloro-3-phenylbenzo[b]thiophene, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 5-chloro-3-phenylbenzo[b]thiophene derivatives typically involves halogenation and functionalization of the benzo[b]thiophene core. Key steps include:

  • Chlorination : Direct electrophilic substitution at the 5-position using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperatures (0–25°C) .
  • Phenylation : Suzuki-Miyaura cross-coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/water mixture (80°C, 12–24 hours) .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃ vs. Na₂CO₃) to improve yields. Purity can be enhanced via recrystallization from ethanol or column chromatography (hexane/ethyl acetate gradient) .

Basic Research: Which spectroscopic and chromatographic techniques are most effective for characterizing 5-chloro-3-phenylbenzo[b]thiophene derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve substituent positions. The chloro group at C5 shows a deshielded aromatic proton (δ 7.4–7.6 ppm), while the phenyl group at C3 exhibits distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉ClS: calculated 244.0084) .
  • X-ray Diffraction (XRD) : Single-crystal XRD determines exact molecular geometry and π-stacking interactions relevant to electronic applications .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and detects byproducts .

Advanced Research: How can researchers resolve discrepancies in reported charge-carrier mobility values for benzo[b]thiophene-based organic field-effect transistors (OFETs)?

Methodological Answer:
Contradictions in OFET performance often arise from variations in thin-film morphology or electrode interfaces. To address this:

  • Film Characterization : Use atomic force microscopy (AFM) to compare surface roughness and grain boundaries across deposition methods (spin-coating vs. vacuum sublimation) .
  • Device Fabrication : Standardize substrate treatment (e.g., O₂ plasma cleaning) and gate dielectric materials (SiO₂ vs. polymeric dielectrics) to isolate material-specific effects .
  • Theoretical Modeling : Perform density functional theory (DFT) calculations to correlate molecular orbital alignment with experimental hole/electron mobility .

Advanced Research: What strategies enable regioselective functionalization of the thiophene ring for tailored material properties?

Methodological Answer:

  • Boronation : Introduce boronic acid groups at C2 via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) for subsequent cross-coupling .
  • Electrophilic Substitution : Use directing groups (e.g., -COOH at C2) to steer nitration or sulfonation to desired positions .
  • Side-Chain Engineering : Attach alkyl or alkoxy groups to modulate solubility and π-conjugation length. For example, esterification of carboxylic acid derivatives (e.g., GEO-00712) improves processability for thin-film devices .

Data Analysis: How should researchers systematically evaluate the environmental stability of 5-chloro-3-phenylbenzo[b]thiophene under varying conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to UV light (λ = 254–365 nm), humidity (40–90% RH), and elevated temperatures (40–80°C) for 1–4 weeks. Monitor degradation via HPLC and IR spectroscopy for bond cleavage (e.g., C-Cl at 550 cm⁻¹) .
  • Quantum Yield Calculation : Measure photodegradation rates using actinometry to quantify stability under light exposure .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions and identify significant factors (p < 0.05) .

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